1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone
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Overview
Description
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the amino, methylthio, and phenylsulfonyl groups. The final step involves the chlorination of the ethanone moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted ethanones.
Scientific Research Applications
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The pathways involved in its mechanism of action include inhibition of enzymatic reactions and disruption of cellular processes.
Comparison with Similar Compounds
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone can be compared with similar compounds such as:
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-bromoethanone: Similar structure but with a bromo group instead of a chloro group.
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-iodoethanone: Similar structure but with an iodo group instead of a chloro group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-20-12-10(11(14)16(15-12)9(17)7-13)21(18,19)8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQOWCPPPPZNJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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